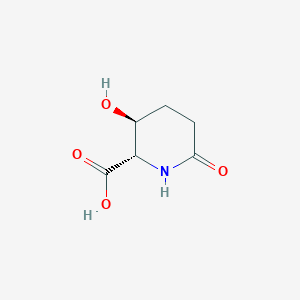
2-Bromo-5-nitroisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-nitroisonicotinamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of isonicotinamide, characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinamide typically involves the bromination and nitration of isonicotinamide. One common method starts with 2-amino-5-bromopyridine as the initial material. The process involves the use of glacial acetic acid as a solvent and peracetic acid as an adjuvant. The reaction mixture undergoes distillation, washing, alkali cleaning, filtration, drying, and recrystallization to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal equipment corrosion, and safety. Recycling of acetic acid is also considered to reduce environmental pollution and save costs .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-substituted-5-nitroisonicotinamides.
Reduction: 2-Bromo-5-aminoisonicotinamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-5-nitroisonicotinamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitroisonicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-Bromo-5-nitroaniline
- 2-Bromo-5-nitropyridine
- 2-Bromo-5-nitrobenzamide
Comparison: 2-Bromo-5-nitroisonicotinamide is unique due to its isonicotinamide backbone, which imparts distinct chemical properties compared to other similar compounds. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions, setting it apart from other brominated or nitrated derivatives .
Properties
Molecular Formula |
C6H4BrN3O3 |
|---|---|
Molecular Weight |
246.02 g/mol |
IUPAC Name |
2-bromo-5-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) |
InChI Key |
QSRFEBVPTADIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


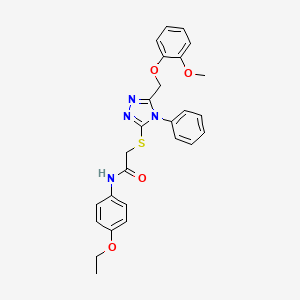
![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
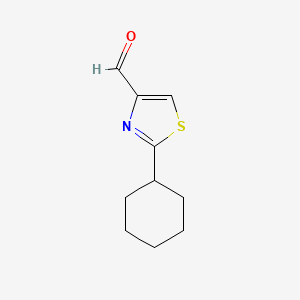
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)

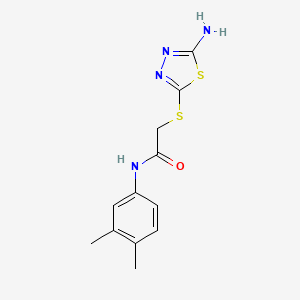

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)

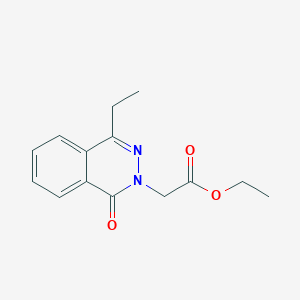
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
